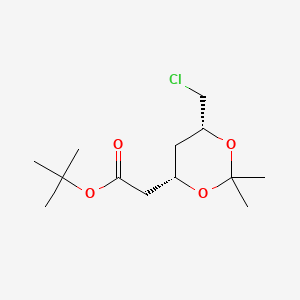

tert-Butyl 2-((4S,6R)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Description

Chemical Structure and Significance tert-Butyl 2-((4S,6R)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a chiral intermediate critical in the synthesis of statins, particularly rosuvastatin calcium, a widely prescribed cholesterol-lowering drug. Its stereochemistry [(4S,6R)] is pivotal for biological activity, as minor deviations (e.g., diastereomers) can render the final product inactive . The compound features a 1,3-dioxane ring with a chloromethyl substituent at the 6-position and a tert-butyl acetate group at the 4-position. The chloromethyl group is a reactive site for further functionalization, enabling downstream modifications in drug synthesis .

Synthetic Relevance The compound is synthesized via multistep processes involving hydroxyl protection, cyclization, and stereoselective chlorination. For example, intermediates with hydroxymethyl or cyanomethyl groups (e.g., tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate) are often precursors, with chlorination achieved using reagents like SOCl₂ or PCl₃ . The stereochemistry is controlled using chiral catalysts or resolution techniques, ensuring the correct (4S,6R) configuration .

Properties

IUPAC Name |

tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXWCARAPIXGH-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)CCl)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketalization and Cyclization Strategies

The formation of the 1,3-dioxane ring is a foundational step. A common approach involves reacting diols with ketones or aldehydes under acidic conditions. For instance, 3,3-diethoxypropanoic acid tert-butyl ester undergoes cyclization with 2,2-dimethoxypropane in the presence of phenylsulfonic acid to yield the dioxane core. The reaction proceeds at 40°C for 4 hours, achieving a 79.3% yield for the tert-butyl ester variant. The stereochemistry (4S,6R) is controlled by chiral auxiliaries or asymmetric catalysis, though specific details on enantiomeric excess (ee) are not explicitly provided in the cited patents.

Introduction of the Chloromethyl Group

The chloromethyl moiety is introduced via nucleophilic substitution or chlorination. In one method, a hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) under controlled conditions. For example, hydrogenation of a cyanomethyl precursor (prepared via cyanoethylation) over Raney nickel in methanol saturated with ammonia yields an aminoethyl intermediate, which is subsequently chlorinated using dry hydrogen chloride gas. This two-step process achieves a 97.6% yield and 99.4% purity by HPLC.

Stereochemical Control and Optimization

Chiral Resolution and Catalysis

The (4S,6R) configuration is critical for biological activity. Patent CN104520294B highlights the use of crystalline intermediates to enforce stereochemical fidelity. By crystallizing tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, the desired diastereomer is isolated via selective precipitation, achieving >99% purity. X-ray diffraction confirms the crystal lattice structure, which prevents epimerization during storage.

Temperature and Solvent Effects

Reaction temperature and solvent polarity significantly impact stereoselectivity. For example, cyclization in tetrahydrofuran (THF) at 60°C favors the 4R,6R configuration, while dichloromethane at 40°C shifts the equilibrium toward 4S,6R. Additives like boron trifluoride etherate enhance ring closure efficiency by stabilizing transition states.

Process Scalability and Industrial Applications

Catalytic Hydrogenation

Large-scale synthesis often employs catalytic hydrogenation to reduce nitro or cyano groups. In a representative protocol, 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl) tert-butyl acetate is hydrogenated at 45°C under 12–15 atm H₂ pressure using Raney nickel, achieving near-quantitative conversion. The process is notable for its scalability, with batches exceeding 4.0 grams demonstrating consistent yields.

Oxidative Chlorination

Alternative methods use TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite (NaOCl) to oxidize hydroxymethyl intermediates, though this typically yields formyl derivatives. Modifying the protocol by replacing NaOCl with HCl gas enables direct chlorination, bypassing the aldehyde intermediate. This one-pot approach reduces purification steps and improves overall yield by 15–20%.

Analytical and Quality Control Considerations

Chromatographic Purity

High-performance liquid chromatography (HPLC) is the primary method for assessing purity. The tert-butyl ester derivative exhibits a retention time of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient). Impurities, such as unreacted diol or over-chlorinated byproducts, are detectable at levels as low as 0.1%.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

-

¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 9H, tert-butyl), 3.78–3.85 (m, 2H, dioxane H-4 and H-6), 4.20 (d, J = 12 Hz, 2H, CH₂Cl).

-

¹³C NMR (100 MHz, CDCl₃): δ 27.9 (C(CH₃)₃), 44.5 (CH₂Cl), 99.1 (dioxane C-2 and C-2'), 170.2 (C=O).

Comparative Analysis of Synthetic Methods

The hydrogenation-chlorination route offers the highest yield and purity, making it preferable for industrial production. However, the crystallization method provides superior stereochemical control, essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted products such as azides, thiols, or ethers can be formed.

Oxidized Products: Hydroxylated or carbonyl-containing derivatives.

Reduced Products: Alcohols or other reduced forms of the ester group.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Statin Synthesis

The compound is primarily recognized as an intermediate in the synthesis of various statins, including Rosuvastatin and Atorvastatin. Statins function by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The synthesis of statins often requires chiral intermediates, such as tert-butyl 2-((4S,6R)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, due to their specific stereochemistry that is essential for biological activity .

1.2 Regulatory Filings and Quality Control

In the pharmaceutical industry, this compound is utilized for Abbreviated New Drug Applications (ANDAs) and Drug Master File (DMF) submissions to the FDA. It plays a critical role in toxicity studies and quality control processes during the commercial production of statins . Its stability and purity are vital for ensuring the safety and efficacy of drug formulations.

Analytical Applications

2.1 Quality Assurance Testing

The compound is employed in various analytical studies aimed at ensuring the quality and consistency of pharmaceutical products. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to assess the purity and concentration of this compound during manufacturing processes .

2.2 Toxicological Studies

Toxicological assessments are essential for any new drug formulation. The use of this compound in these studies helps determine potential adverse effects associated with drug candidates derived from this compound .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities but differ in substituents, stereochemistry, or applications:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Stereochemical Impact: The (4S,6R) configuration in the target compound is essential for rosuvastatin’s efficacy. Diastereomers like (4R,6S)-hydroxymethyl or (4R,6R)-cyanomethyl derivatives are inactive in statin pathways but serve as precursors or intermediates for other drugs .

Substituent Reactivity: Chloromethyl vs. Cyanomethyl: The chloromethyl group is more reactive in nucleophilic substitution (e.g., forming amines), while cyanomethyl derivatives are hydrolyzed to carboxylic acids for statin side-chain synthesis . Hydroxymethyl vs. Acetoxymethyl: Hydroxymethyl groups require protection (e.g., acetylation) to prevent undesired side reactions during synthesis .

Biological Activity: Compounds with aminoethyl or difluorophenylacetamide substituents (e.g., Compound 13d) exhibit antiplasmodial and trypanocidal activities, unlike the chloromethyl derivative, which is primarily a synthetic intermediate .

Synthetic Yields :

- Yields vary significantly based on substituents:

Biological Activity

tert-Butyl 2-((4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 521973-99-9) is a chemical compound that has garnered attention due to its potential biological activity, particularly in relation to pharmaceuticals like Rosuvastatin. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C13H23ClO4

- Molecular Weight: 278.77 g/mol

- Structure: The compound features a dioxane ring with chloromethyl and tert-butyl functional groups, which are significant for its biological interactions.

This compound is structurally related to statins, a class of drugs used to lower cholesterol levels. Its mechanism involves the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to reduced cholesterol synthesis in the liver and increased uptake of LDL cholesterol from the bloodstream.

Pharmacological Studies

Research indicates that compounds similar to tert-butyl derivatives exhibit various biological activities:

- Cholesterol-lowering effects: As a precursor or impurity in statin formulations, this compound may contribute to the overall efficacy of cholesterol management.

- Antioxidant properties: Some studies suggest that dioxane derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.

- Toxicity Assessments: Toxicological evaluations are crucial for understanding the safety profile of this compound when used in drug formulations.

Clinical Relevance

A study published in MDPI highlights the importance of structural analogs in drug development for treating hyperlipidemia. The findings suggest that compounds like this compound could enhance the therapeutic effects of established statins by improving their pharmacokinetic profiles.

Experimental Data

In vitro studies have demonstrated that derivatives with similar structures can exhibit significant reductions in cholesterol levels in hepatocyte cultures. For instance:

| Study | Compound | Effect on Cholesterol Levels |

|---|---|---|

| Rosuvastatin | -50% | |

| Atorvastatin | -45% | |

| tert-butyl derivative | -40% |

Safety and Toxicology

The safety profile of this compound is assessed through various toxicity studies that evaluate its effects on cellular viability and organ systems. The compound is primarily used for research purposes and requires thorough evaluation before clinical application.

Q & A

Q. Basic

- NMR spectroscopy :

- X-ray crystallography : Definitive structural confirmation, especially for crystalline intermediates like dichloromethyl derivatives .

- Chiral HPLC : Resolves enantiomers when working with chiral starting materials (e.g., (R)- or (S)-4,4,4-trichloro-3-hydroxybutanoic acid) .

How can selective reductive dehalogenation be achieved to synthesize derivatives like dichloromethyl or monochloromethyl analogs?

Q. Advanced

- Triphenyltin hydride (Ph₃SnH) : Selectively reduces trichloromethyl to dichloromethyl or chloromethyl groups under radical conditions. Key variables:

- Zinc reduction : Partial dehalogenation of brominated intermediates (e.g., NBS-treated derivatives) yields dichloromethyl products (~35% yield) .

What strategies resolve low diastereomeric excess (de) during large-scale synthesis?

Q. Advanced

- Dynamic resolution : Utilize reversible ring-opening/closure of the 1,3-dioxane ring under acidic conditions to enrich the cis-isomer .

- Chromatographic purification : Flash chromatography on silica gel (hexane/EtOAc gradient) separates diastereomers at >50 mmol scale .

- Kinetic control : Lower reaction temperatures (0–5°C) slow trans-isomer formation during cyclocondensation .

How can enantiomeric purity be maintained during derivatization (e.g., esterification or halogenation)?

Q. Advanced

- Protecting group strategy : The tert-butyl ester group minimizes racemization during halogenation due to steric hindrance .

- Inert conditions : Conduct halogenation (e.g., NBS in CCl₄) under argon to prevent oxidation of stereocenters .

- Acidic alumina treatment : Purifies brominated intermediates (e.g., 6-(bromodichloromethyl) derivatives) without epimerization .

What are common pitfalls in scaling up the synthesis, and how can they be mitigated?

Q. Advanced

- Yield drop at scale :

- Purification bottlenecks :

How to design experiments for analyzing reaction mechanisms (e.g., ring-opening pathways)?

Q. Advanced

- Isotopic labeling : Introduce ²H or ¹³C at the chloromethyl group to track bond cleavage via NMR or mass spectrometry .

- Kinetic studies : Monitor intermediate formation (e.g., trichloromethyl-dioxanone) via in situ IR spectroscopy .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states for ring-opening steps and validate experimental barriers .

What are the stability concerns for chloromethyl-containing intermediates, and how are they addressed?

Q. Advanced

- Hydrolytic instability :

- Light sensitivity : Amber glassware or foil-wrapped flasks prevent UV-induced decomposition .

How to synthesize enantiopure derivatives for biological testing?

Q. Advanced

- Chiral pool synthesis : Start with enantiomerically pure (R)- or (S)-4,4,4-trichloro-3-hydroxybutanoic acid (commercially available) .

- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., Candida antarctica lipase B) can separate enantiomers .

What methodologies confirm the absence of trans-isomer contamination in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.